Notoginsenoside R1

Übersicht

Beschreibung

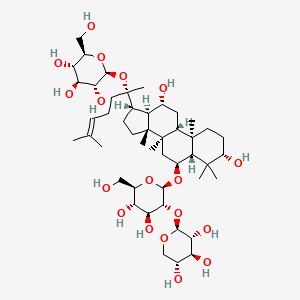

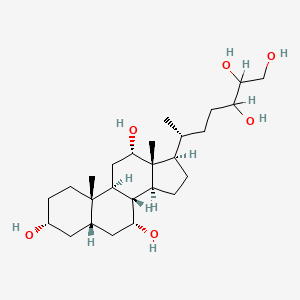

Notoginsenoside R1 is a saponin compound isolated from the root of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects . It has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a reference compound in the quality control of Panax notoginseng products.

Medicine: It has demonstrated protective effects against myocardial ischemia/reperfusion injury, diabetic nephropathy, and inflammatory bowel disease

Wirkmechanismus

Notoginsenoside R1 exerts its effects through multiple molecular pathways:

Safety and Hazards

Zukünftige Richtungen

Notoginsenoside R1 has been shown to ameliorate myocardial fibrosis in septic mice . It has also been found to have potential in the treatment of Alzheimer’s disease (AD), learning and memory abilities were greatly improved after NGR1 intervention . Therefore, it provides a new idea for sepsis drug development .

Biochemische Analyse

Biochemical Properties

Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, this compound enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, this compound regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on colitis mice, this compound administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, this compound intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, this compound was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, this compound facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside R1 involves several steps, including extraction, purification, and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods, such as fermentation and enzymatic biotransformation. These methods offer higher yields and purity compared to traditional extraction techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Notoginsenoside R1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the breakdown of the glycosidic bonds in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Notoginsenoside R1 is often compared with other saponins isolated from Panax notoginseng, such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rd. While these compounds share similar structures and pharmacological activities, this compound is unique due to its specific glycosidic linkage and distinct biological effects .

Similar Compounds:

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rd

This compound stands out for its potent anti-inflammatory and cardioprotective properties, making it a promising candidate for further research and therapeutic development.

Eigenschaften

IUPAC Name |

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWNQMSUYAGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

80418-24-2 | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)

![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)

![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)

![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)

![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-](/img/structure/B1221408.png)